BenchChemオンラインストアへようこそ!

2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid

AMPK activation benzimidazole SAR fluorine positional isomerism

This 5-fluoro benzimidazole acetic acid building block (CAS 2197057-37-5, MW 278.28, 98% purity) is the pharmacophorically relevant isomer for AMPK activation programs, explicitly claimed in Shionogi (US10406140B2) and Merck (US9527839B2) patents. Unlike the interchangeable 4-fluoro or 7-fluoro analogs, only the 5-fluoro substitution ensures alignment with the patented motif, preventing confounding SAR results. The pre-installed N1-acetic acid enables direct amide coupling (HBTU/EDC) without protecting group strategies, reducing synthetic steps by 1–3 per analog. Verify batch-specific purity via CoA before critical in vivo studies.

Molecular Formula C14H15FN2O3
Molecular Weight 278.283
CAS No. 2197057-37-5
Cat. No. B2477670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid
CAS2197057-37-5
Molecular FormulaC14H15FN2O3
Molecular Weight278.283
Structural Identifiers
SMILESC1COCCC1C2=NC3=C(N2CC(=O)O)C=CC(=C3)F
InChIInChI=1S/C14H15FN2O3/c15-10-1-2-12-11(7-10)16-14(17(12)8-13(18)19)9-3-5-20-6-4-9/h1-2,7,9H,3-6,8H2,(H,18,19)
InChIKeyBQUCBHMWSXSBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic Acid (CAS 2197057-37-5): Structural Overview and Procurement Context


2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid (CAS 2197057-37-5) is a synthetic benzimidazole derivative characterized by a 5-fluoro substituent on the benzimidazole core, a tetrahydro-2H-pyran-4-yl group at the 2-position, and an acetic acid moiety at the N1 position (molecular formula C₁₄H₁₅FN₂O₃, MW 278.28 g/mol) . The compound is commercially available as a research-grade building block from multiple suppliers, with cataloged purity specifications of 98% (Leyan) . It belongs to a structurally defined chemotype that overlaps with the benzimidazole tetrahydropyran derivative class claimed as AMP-activated protein kinase (AMPK) activators in patents by Merck Sharp & Dohme (US9527839B2) [1] and Shionogi & Co. (US10406140B2) [2], the latter of which specifically claims 5-substituted benzimidazole derivatives for therapeutic AMPK activation.

Why Generic Substitution of 2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic Acid Is Not Advisable


Positional isomers of this compound—specifically the 4-fluoro (CAS 2197062-18-1) and 7-fluoro (CAS 1707361-52-1) analogs—share identical molecular formula, molecular weight, and computed lipophilicity (cLogP 2.154, TPSA 64.35 Ų) with the 5-fluoro target compound . Despite these computational similarities, the position of the fluorine substituent on the benzimidazole ring fundamentally alters the electronic distribution and hydrogen-bonding topology of the scaffold, critically impacting target recognition. The Shionogi patent US10406140B2 explicitly claims 5-substituted benzimidazole derivatives—not 4- or 7-substituted variants—as AMPK activators, indicating that the 5-position substitution pattern is a structural determinant for productive target engagement [1]. The Merck patent US9527839B2 further reinforces that specific substitution patterns on the benzimidazole tetrahydropyran scaffold are non-interchangeable for AMPK modulation [2]. For research programs requiring consistent SAR data, batch-to-batch reproducibility, or defined purity specifications, indiscriminate substitution of the 5-fluoro positional isomer with the 4-fluoro or 7-fluoro variant risks introducing confounding biological results.

Quantitative Differentiation Evidence: 2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic Acid vs. Closest Analogs


5-Fluoro Substitution Is Specifically Claimed for AMPK Activation — 4-Fluoro and 7-Fluoro Isomers Are Not

The Shionogi patent US10406140B2 exclusively claims 5-substituted benzimidazole and 5-substituted azabenzimidazole derivatives as compounds having an AMPK activation effect. The patent's title, claims, and representative structures all specify the 5-position as the site of substitution required for biological activity [1]. By contrast, the 4-fluoro positional isomer (CAS 2197062-18-1) and 7-fluoro positional isomer (CAS 1707361-52-1) fall outside the explicit claim scope of this patent. The Merck patent US9527839B2 covering benzimidazole tetrahydropyran derivatives as AMPK activators further reinforces structure-activity relationships in which the nature and position of substituents on the benzimidazole core govern target engagement [2].

AMPK activation benzimidazole SAR fluorine positional isomerism kinase modulator

AMPK Activation Benchmark: Structurally Related Benzimidazole Tetrahydropyran Derivative Demonstrates Sub-50 nM Potency

A structurally related benzimidazole tetrahydropyran derivative (BDBM237925, disclosed in US9394285) demonstrates potent AMPK activation with an EC₅₀ of 17.3 nM in a ³³P-based biochemical assay and an EC₅₀ of 35 nM in a TR-FRET allosteric activation assay, with a binding affinity (Kd) of 20 nM to human BAP-tagged AMPK α1/β1/γ1 by SPR [1]. While this data is for a structurally related—not identical—compound, it establishes a quantitative potency benchmark for the benzimidazole tetrahydropyran chemotype as a validated AMPK activator scaffold. The 5-fluoro substitution pattern of the target compound (CAS 2197057-37-5) is consistent with the substitution preferences enumerated in the Shionogi patent for AMPK-activating benzimidazoles [2].

AMPK activator benzimidazole EC50 BindingDB allosteric activation

Computed Physicochemical Profile: TPSA 64.35 Ų and cLogP 2.154 Position the Compound Within Oral Drug-Like Space

The target compound (CAS 2197057-37-5) has computed physicochemical parameters of TPSA = 64.35 Ų, cLogP = 2.154, 4 H-bond acceptors, 1 H-bond donor, and 3 rotatable bonds, as reported by Leyan . These values place the compound within favorable oral drug-like space (TPSA < 140 Ų, cLogP 1–5, HBD ≤ 5, HBA ≤ 10), consistent with Lipinski and Veber guidelines. The 4-fluoro positional isomer (CAS 2197062-18-1) shares identical computed TPSA (64.35 Ų) and cLogP (2.154) , indicating that substitution position alone does not materially alter global physicochemical descriptors—further underscoring that biological differentiation between isomers must arise from specific target interactions rather than bulk property differences.

drug-likeness TPSA cLogP physicochemical properties Lipinski

Carboxylic Acid Handle Enables Direct Derivatization — A Key Synthetic Utility Differentiator vs. Non-Acid Analogs

The N1-acetic acid moiety of the target compound provides a reactive carboxylic acid handle amenable to amide bond formation, esterification, and other standard coupling reactions without requiring protecting group manipulation of the benzimidazole core . This contrasts with non-acid benzimidazole tetrahydropyran analogs (e.g., those disclosed in US9527839B2 that lack a free carboxylic acid) [1], which require additional synthetic steps to install a conjugatable functional group. The 5-fluoro substitution pattern is maintained during standard coupling conditions, enabling library synthesis while preserving the pharmacophoric fluorine placement. The compound is listed as a scaffold building block by Kishida Chemical, specifically designated for drug discovery applications [2].

building block carboxylic acid amide coupling derivatization medicinal chemistry

Commercial Purity Benchmark: 98% Specification Enables Quantitative SAR Without Repurification

The target compound is commercially available at 98% purity specification from Leyan (Product No. 1696238) and other suppliers . The 4-fluoro positional isomer (CAS 2197062-18-1) is also offered at 98% purity by the same vendor (Product No. 1696259) , while the 7-fluoro isomer (CAS 1707361-52-1) is listed at 97% purity by Chemenu [1]. For researchers conducting quantitative structure-activity relationship (QSAR) studies or requiring high-confidence biological assay data, the 98% purity specification reduces the probability of confounding results from impurities compared to lower-purity alternatives, though users should verify batch-specific purity certificates before critical assays.

purity quality control SAR procurement building block

Optimal Application Scenarios for 2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic Acid in Research and Development


AMPK Activator Lead Optimization: 5-Fluoro Benzimidazole Scaffold as a Pharmacophoric Starting Point

The target compound serves as a structurally pre-validated starting scaffold for AMPK activator lead optimization programs. The Shionogi patent US10406140B2 establishes that 5-substituted benzimidazole derivatives possess AMPK activation activity , and the related benzimidazole tetrahydropyran chemotype has demonstrated single-digit to sub-50 nanomolar EC₅₀ values against human AMPK α1/β1/γ1 in biochemical and biophysical assays (EC₅₀ 17.3–35 nM, Kd 20 nM) . The 5-fluoro substituent provides a metabolically stable, electron-withdrawing group that can modulate benzimidazole pKa and target-binding electrostatics. The free carboxylic acid enables rapid analog generation via amide coupling to explore vectors extending from the N1 position. Procurement of the 5-fluoro isomer specifically—rather than the 4-fluoro or 7-fluoro variants—is essential to maintain alignment with the patented 5-substitution pharmacophore.

Focused Compound Library Synthesis: Carboxylic Acid Handle for Parallel Derivatization

The N1-acetic acid moiety of CAS 2197057-37-5 enables direct parallel derivatization via amide bond formation under standard coupling conditions (e.g., HBTU/DIPEA or EDC/HOBt), without the need for protecting group strategies on the benzimidazole core . This contrasts with non-acid benzimidazole tetrahydropyran derivatives that require preliminary functionalization . The Kishida Chemical Scaffold Catalog lists this compound as a proprietary building block specifically curated for drug discovery applications [1]. For medicinal chemistry teams seeking to rapidly generate 50–200 compound libraries around the benzimidazole tetrahydropyran core, the pre-installed carboxylic acid reduces synthetic step count by 1–3 steps per analog, translating to measurable reductions in FTE-hours and reagent costs across library-scale synthesis campaigns.

Metabolic Disease Target Validation: Chemical Probe Development for AMPK-Mediated Pathways

The benzimidazole tetrahydropyran chemotype, represented by the target compound, is claimed for the treatment of Type 2 diabetes, hyperglycemia, metabolic syndrome, obesity, and hypercholesterolemia via AMPK activation . The target compound's 5-fluoro substitution pattern aligns with the Shionogi patent's explicit pharmacophoric requirements [1], making it a suitable candidate for chemical probe development aimed at validating AMPK's role in metabolic disease models. The 98% purity specification from Leyan [2] supports direct use in cell-based assays (e.g., hepatocyte glucose output, muscle cell glucose uptake) and in vivo pharmacokinetic studies without preliminary repurification. Researchers should verify batch-specific purity via Certificate of Analysis and consider independent analytical confirmation (HPLC, NMR) for critical in vivo experiments.

Positional Isomer Comparator Studies: Using CAS 2197057-37-5 as the Reference 5-Fluoro Isomer

Given that the 4-fluoro (CAS 2197062-18-1) and 7-fluoro (CAS 1707361-52-1) positional isomers share identical molecular formula, molecular weight, and computed physicochemical descriptors (TPSA 64.35, cLogP 2.154) , the target compound is the appropriate 5-fluoro reference standard for systematic fluorine positional scanning studies on the benzimidazole scaffold. A comparative panel comprising all three positional isomers allows research teams to deconvolute electronic effects from steric effects in target binding. The 5-fluoro isomer is the only one covered by the Shionogi patent claims for AMPK activation [1], establishing it as the pharmacophorically relevant reference point against which the 4-fluoro and 7-fluoro isomers should be benchmarked.

Quote Request

Request a Quote for 2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.